![molecular formula C13H20O2 B14303747 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol CAS No. 118608-97-2](/img/structure/B14303747.png)
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol . It is also known by other names such as 2-(p-tert-pentylphenoxy)ethanol and p-t-Amylphenoxyethanol . This compound is a colorless oily liquid that is used in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol can be achieved through several methods. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is particularly useful for preparing ethers and involves the reaction of an alcohol with a strong base such as sodium hydride (NaH) to form the alkoxide ion, which then reacts with the alkyl halide .
Analyse Chemischer Reaktionen
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with strong bases such as sodium hydride to form the corresponding alkoxide ion . This compound can also undergo condensation reactions, such as the reaction with 2,4-dinitrophenylhydrazine to form 2,4-dinitrophenylhydrazone derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol has a wide range of scientific research applications. It is used as a solvent for cellulose acetate, dyes, inks, and resins . Additionally, it is employed as a preservative in pharmaceuticals, cosmetics, and lubricants due to its germicidal and germistatic properties . In the field of organic synthesis, this compound is used as an intermediate in the production of various chemicals .
Wirkmechanismus
The mechanism of action of 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent cell death . This compound is effective against certain strains of bacteria, including Pseudomonas aeruginosa, but is less effective against other gram-negative and gram-positive organisms .
Vergleich Mit ähnlichen Verbindungen
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol is similar to other phenoxyethanol compounds, such as 2-phenoxyethanol and 2-(p-tert-amylphenoxy)ethanol . These compounds share similar chemical structures and properties, but this compound is unique due to its specific molecular structure and the presence of the 2,2-dimethylpropyl group . This structural difference can influence its reactivity and applications compared to other similar compounds.
Eigenschaften
118608-97-2 | |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-[4-(2,2-dimethylpropyl)phenoxy]ethanol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)10-11-4-6-12(7-5-11)15-9-8-14/h4-7,14H,8-10H2,1-3H3 |
InChI-Schlüssel |
VJUJAUKZRYMWNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.